molecular formula C11H12O3 B13434843 8-Hydroxy-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one CAS No. 139958-92-2

8-Hydroxy-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one

Cat. No.: B13434843
CAS No.: 139958-92-2
M. Wt: 192.21 g/mol
InChI Key: SLYRNFYMGDTQEZ-UHFFFAOYSA-N
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Description

8-Hydroxy-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one is a chemical compound with the molecular formula C11H12O3. . This compound is characterized by its benzopyran structure, which is a fused ring system consisting of a benzene ring and a pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one can be achieved through various methods. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 3,5-dimethylphenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired isocoumarin .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8-position can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the pyran ring can be reduced to form an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Hydroxy-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxy-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with various molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl group at the 8-position plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

139958-92-2

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

8-hydroxy-3,7-dimethyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C11H12O3/c1-6-3-4-8-5-7(2)14-11(13)9(8)10(6)12/h3-4,7,12H,5H2,1-2H3

InChI Key

SLYRNFYMGDTQEZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(=C(C=C2)C)O)C(=O)O1

Origin of Product

United States

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